(5E)-Bimatoprost-d5
Description
Contextualization of Bimatoprost (B1667075) Analogues in Drug Discovery and Development
Bimatoprost is a synthetic prostamide analogue, structurally related to prostaglandin (B15479496) F2α, and is a potent ocular hypotensive agent used in the management of glaucoma and ocular hypertension. wikipedia.orgnih.govdrugbank.com It effectively lowers intraocular pressure by increasing the outflow of aqueous humor. wikipedia.orgdrugbank.com The success of Bimatoprost has spurred the development of various analogues to explore structure-activity relationships, improve efficacy, and understand its mechanism of action. patsnap.comacs.orgresearchgate.net These analogues are crucial tools in drug discovery, allowing researchers to investigate the impact of specific structural modifications on biological activity. patsnap.comacs.org The exploration of prostaglandin analogues like Bimatoprost extends to other therapeutic areas, including potential applications in managing hypotrichosis (inadequate eyelashes) and even obesity. wikipedia.orgscience.gov
Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Research
The substitution of hydrogen with deuterium can lead to significant changes in a molecule's metabolic stability. gabarx.comhumanjournals.com This is primarily due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. scielo.org.mxdeutramed.com This seemingly minor atomic change can have profound effects on a drug's behavior in the body.
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace the molecule's journey through a biological system or a chemical reaction. scripps.educreative-proteomics.commetwarebio.com Both stable isotopes (like deuterium, 13C, 15N) and radioactive isotopes (like 3H, 14C) are used. scripps.edumetwarebio.com Stable isotopes are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org
The key principles of isotopic labeling include:
Chemical Equivalence: Isotopes of an element have the same number of protons and electrons, resulting in nearly identical chemical properties. metwarebio.com
Physical Distinction: Isotopes differ in their number of neutrons, leading to a difference in mass that can be detected by mass spectrometry. metwarebio.comnih.gov
Applications of isotopic labeling in pharmaceutical research are extensive and include:
Metabolic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs. scripps.eduacs.org
Reaction Mechanism Elucidation: Understanding the step-by-step process of chemical reactions. scielo.org.mxresearchgate.netclearsynth.com
Quantitative Analysis: Using isotopically labeled compounds as internal standards for accurate quantification of substances in complex biological samples. nih.govclearsynth.com
In chemical biology, deuterated compounds serve as powerful tools to probe biological processes without significantly altering the molecule's interaction with its biological target. scielo.org.mxclearsynth.com The enhanced stability of deuterated molecules can help in studying protein folding, and ligand-receptor interactions. clearsynth.comassumption.edu
In analytical science, particularly in mass spectrometry and NMR, deuterated compounds are invaluable. researchgate.netassumption.edu They are frequently used as internal standards in quantitative analysis because they behave almost identically to the non-deuterated analyte during sample preparation and analysis but can be distinguished by their mass. clearsynth.com This ensures high precision and accuracy in measurements. clearsynth.com Deuterated solvents are also commonly used in NMR spectroscopy to avoid interference from solvent protons, leading to clearer spectra. clearsynth.com
Isotopic Labeling Principles and Applications
Academic Significance of (5E)-Bimatoprost-d5 in Research Methodologies
This compound is a stable isotope-labeled version of Bimatoprost. lgcstandards.com Its significance in research is primarily as an internal standard for the quantification of Bimatoprost in various biological matrices during preclinical and clinical studies. clearsynth.comgoogle.com The use of a deuterated standard like this compound is crucial for developing robust and reliable bioanalytical methods using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Such methods are essential for pharmacokinetic studies that investigate how a drug is absorbed, distributed, metabolized, and eliminated by the body.
Furthermore, the synthesis and study of deuterated analogues like this compound contribute to a deeper understanding of the metabolic pathways of the parent drug. acs.org By strategically placing deuterium atoms at sites susceptible to metabolic breakdown, researchers can investigate the specific enzymes involved in the drug's metabolism. nih.gov This knowledge is critical for designing new drugs with improved metabolic stability and potentially reduced side effects. gabarx.comgoogle.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-(ethyl-d5)-5-heptenamide | |
| Molecular Formula | C25H32D5NO4 | lgcstandards.com |
| Molecular Weight | 420.6 g/mol | lgcstandards.com |
| Unlabeled CAS Number | 155206-00-1 | lgcstandards.com |
| Isotope Type | Deuterium | lgcstandards.com |
Properties
Molecular Formula |
C₂₅H₃₂D₅NO₄ |
|---|---|
Molecular Weight |
420.6 |
Synonyms |
(5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide-d5; 5-trans-Bimatoprost-d5; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for 5e Bimatoprost D5
The synthesis of (5E)-Bimatoprost-d5 involves the strategic incorporation of deuterium (B1214612) atoms into the Bimatoprost (B1667075) molecule. This process is critical for creating a stable, isotopically labeled compound that can be differentiated from its endogenous counterparts in mass spectrometry-based assays.
Strategies for Deuterium Incorporation into Bimatoprost Structure
Deuterium labeling of prostaglandin (B15479496) analogs like Bimatoprost can be achieved through various synthetic strategies. acs.orgresearchgate.net For this compound, the deuterium atoms are typically introduced into the ethylamide moiety of the molecule. vulcanchem.com This site-specific deuteration is advantageous as it minimizes the potential for kinetic isotope effects that could alter the metabolic profile of the drug. medchemexpress.comarctomsci.com The use of deuterated precursors is a common method for achieving high levels of isotopic enrichment. researchgate.net
The synthesis often starts from a suitable prostaglandin precursor, such as a Corey lactone derivative. researchgate.netgoogle.com The synthetic route involves a series of reactions to construct the alpha and omega side chains and to introduce the necessary functional groups. The deuterated ethylamine (B1201723) is then coupled to the carboxylic acid precursor of Bimatoprost to form the final deuterated amide.
Chemical Reaction Pathways for this compound Synthesis
The synthesis of Bimatoprost and its analogs often employs well-established prostaglandin synthesis routes. researchgate.netnih.gov A common approach involves the Wittig or Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bonds in the alpha and omega chains. google.com The (5E) isomerism refers to the trans configuration of the double bond between carbons 5 and 6 in the alpha chain. ejpmr.comlgcstandards.com
The synthesis of the this compound would likely follow a similar pathway to the synthesis of Bimatoprost, with the key difference being the use of deuterated N-ethylamine in the final amidation step. The synthesis of Bimatoprost itself can be achieved through various routes, often starting from a chiral bicyclic lactone. researchgate.netnih.gov The introduction of the (5E) double bond can be controlled through stereoselective reduction or isomerization techniques.
Analytical Characterization of Deuterated Products
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound. rsc.orgfigshare.com This involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Techniques for Isotopic Purity and Position Verification
Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium and for verifying its precise location within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment of deuterated compounds. rsc.orgnih.gov It can distinguish between the deuterated compound and its non-deuterated counterpart based on their mass-to-charge ratio. vulcanchem.combiocompare.com The mass spectrum of this compound will show a molecular ion peak that is 5 mass units higher than that of unlabeled Bimatoprost. vulcanchem.compharmaffiliates.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural information and confirming the location of the deuterium atoms on the ethylamide group. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H (Deuterium) NMR, is crucial for confirming the site of deuteration. rsc.orgsigmaaldrich.com In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group would be absent or significantly reduced. Conversely, the ²H NMR spectrum would show a signal corresponding to the deuterium atoms on the ethyl group. sigmaaldrich.com This provides unambiguous evidence of site-specific labeling.
Chromatographic Methodologies for Isomer and Impurity Assessment
Chromatographic techniques are vital for separating the desired this compound from its isomers and any process-related impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are widely used for the analysis of Bimatoprost and its related substances. walshmedicalmedia.comresearchgate.netnih.gov These methods can effectively separate Bimatoprost from its geometric isomer (5Z)-Bimatoprost, its 15R-epimer, and other potential impurities. ejpmr.comgoogle.com A validated stability-indicating HPLC method is crucial for ensuring the quality of the deuterated standard. ejpmr.com The use of a C8 or C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) is common. ejpmr.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification of impurities. figshare.comwalshmedicalmedia.comacs.org LC-MS can be used to detect and quantify even trace levels of impurities, ensuring the high purity of the this compound standard. nih.gov This technique is particularly useful for identifying unknown impurities generated during synthesis or degradation. nih.gov
Data Tables
Table 1: Physicochemical Properties of Bimatoprost and its Deuterated Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Bimatoprost | C₂₅H₃₇NO₄ | 415.57 pharmaffiliates.com |
| (5E)-Bimatoprost | C₂₅H₃₇NO₄ | 415.57 lgcstandards.com |
| Bimatoprost-d5 | C₂₅H₃₂D₅NO₄ | 420.60 pharmaffiliates.com |
| 15-Keto Bimatoprost | C₂₅H₃₅NO₄ | 413.55 pharmaffiliates.com |
| 15-Keto Bimatoprost-d5 | C₂₅H₃₀D₅NO₄ | 418.58 arctomsci.combiocompare.com |
| (15R)-Bimatoprost | C₂₅H₃₇NO₄ | 415.57 pharmaffiliates.com |
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Key Findings |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment and molecular weight confirmation | Confirms the incorporation of five deuterium atoms. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Site of deuteration verification | Confirms the location of deuterium on the ethylamide group. rsc.orgsigmaaldrich.com |
| High-Performance Liquid Chromatography (HPLC) | Isomeric and chemical purity assessment | Separates (5E)-Bimatoprost from (5Z) and other isomers. ejpmr.comnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Trace impurity identification and quantification | Provides high sensitivity for impurity profiling. walshmedicalmedia.comacs.org |
Advanced Analytical Applications of 5e Bimatoprost D5
Development and Validation of Quantitative Bioanalytical Methods
The development of robust bioanalytical methods is essential for characterizing the pharmacokinetic profile of pharmaceutical compounds. (5E)-Bimatoprost-d5, also known as 5-trans Bimatoprost-d5, serves as a crucial component in these advanced analytical techniques. axios-research.comqcchemical.com As a stable isotope-labeled version of the (5E)-Bimatoprost impurity, it is primarily used as an internal standard in methods designed to quantify Bimatoprost (B1667075) and its related substances in various biological matrices. pharmaffiliates.comlgcstandards.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high selectivity and sensitivity. Validated LC-MS/MS methods are integral for determining the concentration of Bimatoprost in matrices like human plasma and aqueous humor. vulcanchem.comscience.gov In a notable application, an ultra-sensitive LC-MS/MS method was developed utilizing a liquid-liquid extraction protocol from 400 µL of human plasma. vulcanchem.com The structural integrity and isotopic enrichment of Bimatoprost-d5 are confirmed using techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), ensuring its suitability for these precise analytical applications. vulcanchem.com
Application as Internal Standard for Bimatoprost Quantification
This compound is ideally suited for use as an internal standard in mass spectrometric assays. lgcstandards.comvulcanchem.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples, calibrators, and quality controls. It helps to correct for variability during sample preparation and analysis. The key advantage of this compound is that its core chemical structure is identical to the (5E) isomer of Bimatoprost, but five hydrogen atoms in the ethylamide group are replaced with deuterium (B1214612) atoms. lgcstandards.comvulcanchem.com This results in a molecular weight difference of 5 atomic mass units, allowing the mass spectrometer to differentiate it from the unlabeled analyte. vulcanchem.com
The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving high sensitivity and reproducibility in bioanalytical methods. vulcanchem.com It compensates for any loss of analyte during sample extraction and accounts for variations in instrument response. For instance, a validated LC-MS/MS method using Bimatoprost-d5 as the internal standard achieved a remarkable lower limit of quantitation (LLOQ) of 0.5 pg/mL. vulcanchem.com The method demonstrated excellent precision, with a coefficient of variation (%CV) below 3% at the LLOQ, and inter-day precision under 6% across all tested concentration levels. vulcanchem.com The accuracy was also high, falling within ±10% of the nominal concentrations. vulcanchem.com
| LC-MS/MS Performance Metrics with this compound Internal Standard | |
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 0.5 pg/mL |
| Linear Dynamic Range | 0.2–500 pg/mL |
| Inter-day Precision (%CV) | < 6% |
| Accuracy | ±10% of nominal concentrations |
| Recovery Efficiency | >90% |
This table presents key performance metrics from a validated LC-MS/MS method for Bimatoprost quantification using this compound as an internal standard. Data sourced from a study by SCIEX. vulcanchem.com
Biological samples such as plasma are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, causing inaccurate quantification. The isotopic distinction between this compound and the analyte is critical for minimizing ion suppression and other matrix effects. vulcanchem.com Because the internal standard and the analyte co-elute from the liquid chromatography column and experience the same matrix effects, the ratio of their signals remains constant, leading to more accurate and reliable quantification. vulcanchem.compharmaffiliates.com
Enhancing Analytical Sensitivity and Reproducibility
Impurity Profiling and Reference Standard Applications of this compound
Impurity profiling is a critical aspect of pharmaceutical development and quality control, mandated by regulatory bodies to ensure the safety and efficacy of drug products. (5E)-Bimatoprost, also known as 5,6-trans Bimatoprost or Bimatoprost Impurity B, is a known process impurity and potential degradation product of Bimatoprost. europa.eudrjcrbio.compharmaffiliates.com Therefore, this compound serves as an essential reference standard for the accurate identification and quantification of this specific impurity. drjcrbio.comweblivelink.com
Identification and Quantification of Related Substances and Degradation Products of Bimatoprost
The quality of a drug substance is determined by its purity profile. Stability-indicating analytical methods, typically using HPLC or UHPLC, are developed to separate the active pharmaceutical ingredient (API) from any related substances, including synthesis impurities and degradation products that may form under stress conditions like exposure to acid, alkali, or oxidation. scilit.comedelweisspublications.comresearchgate.netnih.gov
This compound is used as an internal standard for the precise quantification of the (5E)-Bimatoprost impurity. qcchemical.com The use of reference standards for known impurities is essential for method validation, quality control (QC) applications, and ensuring that the levels of these substances in the final drug product are within acceptable limits. axios-research.comweblivelink.com Several other impurities and related substances of Bimatoprost have been identified and require quantification, for which specific reference standards are used. pharmaffiliates.comweblivelink.com
| Selected Bimatoprost Related Substances and Impurities | |
| Compound Name | CAS Number |
| (5E)-Bimatoprost | 1163135-95-2 |
| Bimatoprost Acid | 38344-08-0 |
| (15R)-Bimatoprost | 1163135-92-9 |
| 15-Keto Bimatoprost | 1163135-96-3 |
| Bimatoprost Acid Methyl Ester | 38315-47-8 |
| N-Desethyl Bimatoprost | 155205-89-3 |
This table lists some of the known impurities and related substances of Bimatoprost that are monitored during pharmaceutical quality control. axios-research.compharmaffiliates.comdrjcrbio.com
Role in Pharmaceutical Quality Control and Method Validation Research
The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, providing a high degree of accuracy and precision in quantitative analysis. scioninstruments.comclearsynth.com this compound, a deuterated analog of (5E)-Bimatoprost, serves this critical function in the quality control (QC) and method validation for pharmaceutical products containing bimatoprost. axios-research.com Its structural similarity and mass difference make it an ideal internal standard, particularly for sensitive and specific analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). scioninstruments.comtexilajournal.com
In pharmaceutical quality control, it is imperative to have validated analytical methods to ensure that the drug product meets its specifications for identity, strength, quality, and purity. nih.govcbg-meb.nl this compound is employed as an internal standard to account for potential variations during sample preparation and analysis. scioninstruments.comaxios-research.com Because the deuterated standard behaves almost identically to the non-labeled analyte during extraction, chromatography, and ionization, it can effectively correct for sample loss and matrix effects, which are common challenges in complex sample matrices like biological fluids or cosmetic formulations. clearsynth.comtexilajournal.comnih.gov
Research has demonstrated the utility of pentadeuterated (d5) bimatoprost in the validation of sophisticated analytical methods. For instance, in a study to determine the concentration of bimatoprost and its primary metabolite, bimatoprost acid, in aqueous humour, a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method was used. nih.govamanote.com In this research, this compound was added to calibration standards, quality control samples, and the study samples to ensure the accuracy of the quantification. nih.gov
The validation process for such methods involves establishing several key performance characteristics. The use of a deuterated internal standard is integral to demonstrating the method's linearity, accuracy, and precision. clearsynth.com For the LC-MS/MS analysis of bimatoprost, specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity. The distinct mass-to-charge (m/z) ratios for bimatoprost and its d5 analog allow for their simultaneous detection and quantification without mutual interference. nih.govnih.gov
Below is a table detailing the specific ion transitions used in the HPLC-MS/MS method validation that utilized bimatoprost-d5.
Table 1: Precursor-Product Ion Pairs for MRM Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| Bimatoprost | 416.5 (MH+) | 362.3 | nih.gov |
This table illustrates the specific mass-to-charge ratios monitored for the analyte (Bimatoprost) and the internal standard (this compound) in a tandem mass spectrometry assay. The difference in mass allows for precise differentiation and quantification.
The validation of the analytical method ensures its reliability for its intended purpose. researchgate.net In the study measuring bimatoprost levels in aqueous humour, the inclusion of quality control samples spiked with known concentrations of bimatoprost and the d5-internal standard at various runs confirmed the assay's performance. nih.gov The accuracy of these QC samples was reported to be within 88–112% of their nominal value, demonstrating the robustness of the method. nih.gov The lower limit of quantitation (LLOQ), which is the lowest concentration of an analyte that can be reliably measured, was established at 0.5 ng/mL (1.2 nM) for bimatoprost. nih.gov
The following table summarizes the key validation parameters for an analytical method employing a deuterated internal standard for bimatoprost quantification.
Table 2: Summary of Method Validation Findings
| Parameter | Finding | Source |
|---|---|---|
| Technique | High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov |
| Internal Standard | Bimatoprost-d5 | nih.gov |
| Linearity (r²) | >0.99 (Implied by use in calibration standards) | nih.govmdpi.com |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | nih.gov |
This table provides a summary of the performance characteristics of a validated analytical method for bimatoprost using this compound as an internal standard. These parameters are crucial for ensuring reliable and accurate results in a quality control environment.
Mechanistic and Metabolic Investigations Utilizing 5e Bimatoprost D5
Elucidation of Bimatoprost (B1667075) Metabolic Pathways
Bimatoprost undergoes several metabolic transformations in the body. The primary metabolic routes include oxidation, N-deethylation, and glucuronidation, which result in the formation of a diverse range of metabolites. drugbank.comhres.cawikipedia.orgfda.gov In the eye, Bimatoprost, a prodrug, is hydrolyzed by ocular enzymes into its biologically active free acid form, 17-phenyl-trinor PGF2α, which is a potent FP receptor agonist. researchgate.netmdpi.com (5E)-Bimatoprost-d5 is instrumental in the detailed study of these complex pathways.
Deuterium (B1214612) Tracing for Metabolite Identification and Quantification
The use of deuterium-labeled compounds like this compound is a cornerstone of modern bioanalytical techniques, particularly those involving mass spectrometry. nih.gov The five-atomic-mass-unit difference between Bimatoprost and its d5 variant allows them to be easily distinguished in a mass spectrometer. vulcanchem.com This characteristic is leveraged in "deuterium tracing," where this compound is used as an internal standard for the accurate quantification of the parent drug and its metabolites in complex biological matrices like plasma and ocular tissues. vulcanchem.comnih.gov
In practice, a known quantity of this compound is added to a biological sample containing unknown quantities of Bimatoprost. During analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the ratio of the non-deuterated Bimatoprost to the deuterated standard is measured. Since the deuterated standard behaves almost identically to the analyte during sample extraction and ionization, this method corrects for any sample loss or matrix effects, ensuring highly accurate and precise quantification. vulcanchem.com This technique has enabled the development of ultra-sensitive methods capable of detecting Bimatoprost concentrations as low as 0.5 pg/mL in human plasma. vulcanchem.com
By tracking the appearance of deuterated and non-deuterated mass fragments, researchers can identify novel metabolites and build a comprehensive map of the metabolic cascade.
In Vitro Metabolic Stability and Enzyme Kinetics Studies
In vitro studies are crucial for understanding how a drug is metabolized before it is tested in living organisms. These studies often use liver microsomes or recombinant enzymes to determine a drug's metabolic stability and the kinetics of the enzymes involved. drugbank.comhres.ca Studies have identified Cytochrome P450 3A4 (CYP3A4) as one of the enzymes participating in the systemic metabolism of Bimatoprost. drugbank.comhres.ca Additionally, in vitro work has demonstrated that ocular tissues, including the cornea and iris-ciliary body, possess the enzymatic machinery to hydrolyze Bimatoprost to its active acid form. researchgate.netmdpi.com
In these assays, this compound serves as an ideal internal standard. To measure the metabolic stability of Bimatoprost, the disappearance of the parent compound from an incubation with liver microsomes is monitored over time. The presence of this compound allows for precise quantification of the remaining Bimatoprost, leading to an accurate calculation of its metabolic half-life. This data is vital for predicting the drug's clearance rate in the body.
Table 1: Key Metabolic Pathways of Bimatoprost
| Metabolic Process | Primary Location | Key Enzymes/Mechanisms | Resulting Products |
|---|---|---|---|
| Hydrolysis | Eye (Cornea, Iris, Sclera, Ciliary Body) researchgate.net | Amidase/Esterase activity researchgate.netmdpi.com | Bimatoprost Acid (Active Form) drugbank.comresearchgate.net |
| Oxidation | Systemic Circulation/Liver drugbank.comfda.gov | Cytochrome P450 enzymes drugbank.comhres.ca | Various oxidized metabolites |
| N-deethylation | Systemic Circulation/Liver drugbank.comfda.gov | Cytochrome P450 enzymes drugbank.comhres.ca | N-deethylated metabolites |
| Glucuronidation | Systemic Circulation/Liver drugbank.comfda.gov | UGT enzymes | Glucuronide conjugates drugbank.com |
Pharmacokinetic Research Applications of this compound in Pre-Clinical Models
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug within an organism. veteriankey.com Pre-clinical ADME studies in animal models are essential for predicting a drug's behavior in humans. This compound is a critical tool in these investigations, primarily due to its role as a stable isotope-labeled internal standard for bioanalysis. lgcstandards.comgoogle.com
Absorption, Distribution, and Elimination Studies in Animal Models
The pharmacokinetics of Bimatoprost have been evaluated in several animal models, including rabbits, monkeys, and dogs. hres.canih.govnih.gov These studies have shown that after ocular administration, Bimatoprost is absorbed through the cornea and sclera and is distributed primarily in the anterior segment of the eye. hres.ca Systemic absorption is low. hres.cafda.gov The drug is moderately distributed into body tissues, with a steady-state volume of distribution of 0.67 L/kg in humans, and is rapidly eliminated. hres.cafda.gov
The accuracy of the data from these animal studies relies on the precise measurement of drug concentrations in various tissues and fluids over time. By using this compound as an internal standard, researchers can confidently quantify Bimatoprost and its metabolites, even at the very low concentrations typically found in systemic circulation following ocular dosing. vulcanchem.com This ensures the reliability of key pharmacokinetic parameters determined from these studies.
Table 2: Selected Pharmacokinetic Parameters of Bimatoprost in Pre-Clinical Models
| Animal Model | Administration Route | Key Finding | Reference |
|---|---|---|---|
| Monkeys | Ocular | Systemic Cmax of 3.23 ng-eq/mL after twice-daily dosing. Low oral bioavailability (3%). | hres.ca |
| Rabbits | Ocular | Bimatoprost concentration was below the limit of quantitation by 1 hour post-dose; Bimatoprost acid was measurable for up to 8 hours. | nih.gov |
| Dogs | Intracameral Implant | Blood concentrations of bimatoprost and its acid were below the limit of quantification (<0.25 ng/mL). | nih.gov |
| Rabbits | Ocular | A formulation (ISV-215) resulted in a 6.6-fold higher bimatoprost exposure in the iris-ciliary body compared to a standard solution. | nih.gov |
Comparative Pharmacokinetics with Non-Deuterated Analogues
A significant application of deuterated compounds is in direct comparative pharmacokinetic studies. google.com A "cocktail" dose containing both this compound and non-deuterated Bimatoprost can be administered simultaneously to the same animal. google.com Blood samples are then analyzed by LC-MS/MS to determine the concentration-time profiles for both compounds concurrently.
This approach offers several advantages:
It eliminates inter-animal variability, providing a more precise comparison of the pharmacokinetic profiles.
It reduces the number of animals required for a study. google.com
It allows for a direct assessment of the kinetic isotope effect on the drug's ADME properties. google.com
Such studies are designed to investigate whether the deuteration itself alters the drug's pharmacokinetic behavior, for instance, by slowing metabolism and increasing its half-life. google.com
Investigation of Isotopic Effects on Biological Activity and Stability of Bimatoprost Analogues
The substitution of hydrogen with deuterium can have a measurable impact on a molecule's properties, a phenomenon known as the kinetic isotope effect (KIE). google.commedchemexpress.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, substituting H with D can significantly slow down the reaction rate. google.com
For Bimatoprost, a key metabolic pathway is N-deethylation, which involves the breaking of C-H bonds on the ethylamide group. drugbank.comfda.gov this compound has deuterium atoms at this exact location. vulcanchem.com Therefore, it is hypothesized that this compound may be metabolized more slowly via this pathway than its non-deuterated counterpart.
This potential for altered metabolism could lead to:
Enhanced Metabolic Stability: A slower rate of N-deethylation would mean the compound persists longer in its initial form. google.com
Increased Biological Half-Life: Reduced metabolic clearance would lead to a longer elimination half-life. google.com
Investigating these isotopic effects is a key area of research. By comparing the metabolic fate and biological activity of Bimatoprost with that of this compound, scientists can gain deeper insights into the structure-activity relationship and potentially design new analogues with more favorable therapeutic profiles. google.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 17-phenyl-trinor PGF2α |
| Bimatoprost |
| Bimatoprost Acid |
| Latanoprost |
| Travoprost |
| Tafluprost |
Impact on Receptor Binding and Enzyme Interactions
The introduction of deuterium into the (5E)-Bimatoprost structure to create this compound is a key modification for detailed pharmacokinetic and metabolic investigations. musechem.com Deuterated compounds are frequently used as internal standards in analytical methods due to their similar chemical properties but distinct mass, allowing for precise quantification. pharmaffiliates.comclearsynth.com
While specific studies on the receptor binding affinity of this compound are not extensively detailed in publicly available literature, the binding characteristics are expected to be very similar to its non-deuterated counterpart, (5E)-Bimatoprost. This is because deuteration is a subtle structural change that does not typically alter the stereochemistry or electronic distribution of the molecule to a degree that would significantly impact receptor-ligand interactions. The parent compound, Bimatoprost, is a synthetic prostamide structurally related to prostaglandin (B15479496) F2α and acts as an antiglaucoma agent. pharmaffiliates.com It is known to interact with prostaglandin receptors. science.gov
In vitro studies indicate that the metabolism of the parent compound, Bimatoprost, involves the enzyme CYP3A4, although multiple enzymes and pathways contribute to its breakdown. drugbank.com The deuteration in this compound, specifically on the N-ethyl group, can influence the rate of metabolism by enzymes that target this part of the molecule. This is known as the kinetic isotope effect, where the heavier deuterium atom can lead to a slower rate of bond cleavage by metabolic enzymes. This property is particularly useful in metabolic studies to identify the sites of enzymatic action.
Table 1: Theoretical Impact of Deuteration on Enzyme Kinetics
| Parameter | Unlabeled (5E)-Bimatoprost | This compound | Rationale for Difference |
| Metabolic Rate (N-dealkylation) | Normal | Potentially Slower | The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, potentially slowing down enzymatic cleavage at the N-ethyl group (Kinetic Isotope Effect). |
| Receptor Binding Affinity (Ki) | Baseline | Expected to be similar | Deuteration is unlikely to significantly alter the molecular shape or electronic properties that govern receptor binding. |
Chemical Stability and Degradation Pathways of this compound
The chemical stability of prostaglandin analogs is a critical factor for their formulation and storage. The (5E) isomer of Bimatoprost, also known as 5,6-trans-Bimatoprost, is noted to be sensitive to light and temperature. chemicalbook.com It is recommended to be stored in an amber vial at -86°C under an inert atmosphere to maintain its integrity. chemicalbook.com
Forced degradation studies on the parent compound, Bimatoprost, have been conducted under various stress conditions, including acid, alkaline, and oxidative environments. edelweisspublications.com Under acidic and oxidative (H2O2) stress, Bimatoprost undergoes complete degradation. edelweisspublications.com The primary degradation products have been identified using techniques like RP-TLC and RP-HPLC. edelweisspublications.com
The degradation pathways for this compound are presumed to follow similar routes to the non-deuterated Bimatoprost. However, the rates of certain degradation reactions might be altered due to the presence of deuterium. For instance, if a degradation pathway involves the cleavage of a C-H bond on the ethyl amide group, the corresponding C-D bond in this compound would be more stable, potentially slowing down that specific degradation route.
Table 2: Degradation of Bimatoprost under Stress Conditions
| Stress Condition | Degradation Products Observed (for Bimatoprost) | Technique | Reference |
| Acid Stress | Acid Degradation Product (Rf = 0.71) | RP-TLC | edelweisspublications.com |
| Oxidative Stress (H2O2) | Oxidative Degradation Product (Rf = 0.63) | RP-TLC | edelweisspublications.com |
It is important to note that while these degradation pathways are established for Bimatoprost, specific studies confirming the exact degradation products and their rates of formation for this compound are not widely published. The use of this deuterated standard in stability-indicating assays would help in elucidating any subtle differences in degradation profiles.
Advanced Research Directions and Future Perspectives for 5e Bimatoprost D5
Integration of (5E)-Bimatoprost-d5 in Multi-Omics Research Paradigms
The era of systems biology has ushered in multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics to unravel complex biological systems and disease mechanisms. nih.govresearchgate.net In this context, this compound is poised to play a crucial role, especially in the fields of metabolomics and proteomics.
Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry. researchgate.net Their physical and chemical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. researchgate.net This is critical in multi-omics studies where precise quantification of molecules across numerous samples is necessary to generate reliable, high-dimensional data. mdpi.comnih.gov
In Metabolomics , which involves the comprehensive study of small molecules (metabolites) in a biological system, this compound can be used as an internal standard for the accurate quantification of bimatoprost (B1667075) and its metabolites. nih.govrockefeller.edu This is vital for pharmacokinetic/pharmacodynamic (PK/PD) studies that can be integrated with genomic or proteomic data. For example, researchers can correlate drug metabolism rates with specific genetic polymorphisms or protein expression levels, providing a holistic view of drug response. science.gov The use of deuterated standards helps correct for matrix effects and variations in instrument response, enhancing the accuracy and reproducibility of quantitative analysis. creative-proteomics.com
In Proteomics , while the direct application of a small molecule standard is different, the principles of using isotopic labeling are central. Quantitative proteomics often relies on stable isotope labeling of proteins or peptides. The expertise gained from using small molecule deuterated standards like this compound in mass spectrometry workflows is transferable to these more complex analyses. mdpi.com Furthermore, in studies aiming to understand the effect of a drug like bimatoprost on the proteome, accurate quantification of the drug itself using its deuterated standard is the first step to reliably correlating its concentration with changes in protein expression. nih.gov
The integration of data from these different "omics" levels, facilitated by robust analytical methods using standards like this compound, allows for the construction of comprehensive molecular maps of health and disease states. nih.gov This approach is becoming increasingly important for biomarker discovery, personalized medicine, and understanding the complex mechanisms of drug action. creative-proteomics.comnih.gov
Novel Applications in Analytical Chemistry and Chemical Biology Research
Beyond its established role, the unique properties of this compound open doors to novel applications in analytical chemistry and chemical biology.
In Analytical Chemistry , the development of highly sensitive and specific bioanalytical methods is paramount. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the gold standard for quantifying drugs and their metabolites in biological fluids. researchgate.netmdpi.com Future research could focus on developing ultra-sensitive methods to detect minute quantities of bimatoprost in unconventional matrices like tears or single cells, which would be enabled by a high-quality internal standard. Moreover, the compound can be used in method development and validation for high-throughput screening assays. axios-research.com Another emerging area is its use in ion mobility-mass spectrometry, a technique that separates ions based on their size and shape, which could help differentiate bimatoprost from its other isomers with greater confidence. acs.org
In Chemical Biology , deuterated compounds can be used as probes to study enzyme mechanisms and metabolic pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect" (KIE). nih.gov This effect can slow down metabolic reactions that involve the cleavage of a C-H bond at the deuterated position. By comparing the metabolism of bimatoprost and this compound, researchers could elucidate the specific enzymes (e.g., cytochrome P450s) involved in its degradation and the exact sites of metabolic attack. This information is crucial for designing new drug analogues with improved metabolic stability and a longer duration of action. nih.govresearchgate.net
Challenges and Innovations in Deuterated Analogue Research and Development
The development and application of deuterated compounds like this compound are not without challenges, but ongoing innovations continue to expand their potential.
Challenges:
Synthesis: The site-selective introduction of deuterium (B1214612) atoms into complex molecules like prostaglandins (B1171923) can be synthetically challenging and costly. nih.govresearchgate.net Developing efficient, reliable, and scalable methods for deuteration is an ongoing area of research. researchgate.net
Isotopic Scrambling: In some cases, the deuterium label can be lost or exchanged during sample preparation or analysis, compromising the accuracy of quantification. Careful method development is required to ensure the stability of the label. researchgate.net
Kinetic Isotope Effects: While useful for mechanistic studies, the KIE can sometimes cause the deuterated standard to behave differently from the native analyte, particularly in chromatographic separation, potentially affecting quantification if not properly addressed. researchgate.net
Availability and Cost: The synthesis of high-purity, well-characterized deuterated standards is a specialized process, making them more expensive and less readily available than their non-deuterated counterparts. epj-conferences.org
Innovations:
Advanced Synthetic Methods: New catalytic methods, including those using iridium, ruthenium, or photocatalysts, are being developed for more selective and efficient hydrogen-isotope exchange. researchgate.netresearchgate.net These methods allow for the late-stage deuteration of complex molecules, simplifying the synthetic process. princeton.edu
"Deuterium Switch" Approach: There is growing interest in developing deuterated versions of existing drugs to improve their pharmacokinetic profiles. nih.govnih.gov The experience gained from synthesizing standards like this compound informs these efforts. Deuterated drugs such as deutetrabenazine have already received FDA approval, demonstrating the viability of this strategy. nih.govnih.gov
Improved Analytical Instrumentation: Advances in high-resolution mass spectrometry and chromatography are improving the ability to resolve and accurately quantify deuterated and non-deuterated compounds, even when they co-elute. mdpi.comacs.org
The future of deuterated analogue research is bright. As synthetic methodologies become more efficient and analytical instruments more powerful, the application of compounds like this compound will continue to expand, providing deeper insights in multi-omics research and enabling the development of safer and more effective medicines. nih.govnih.gov
Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Unlabeled CAS Number |
|---|---|---|---|
| This compound | C₂₅H₃₂D₅NO₄ | 420.61 | 155206-00-1 |
| (5E)-Bimatoprost | C₂₅H₃₇NO₄ | 415.56 | 1163135-95-2 |
Data sourced from multiple chemical suppliers and databases. axios-research.comlgcstandards.comlgcstandards.com
Table 2: Applications of Deuterated Standards in Research
| Research Area | Application of Deuterated Standard | Key Benefit |
|---|---|---|
| Metabolomics | Internal standard for LC-MS/MS quantification of parent drug and metabolites. | Improves accuracy and precision by correcting for matrix effects and analytical variability. creative-proteomics.commdpi.com |
| Pharmacokinetics | Tracer for absorption, distribution, metabolism, and excretion (ADME) studies. | Enables precise measurement of drug concentration in biological fluids over time. science.gov |
| Chemical Biology | Mechanistic probe to study enzyme kinetics (Kinetic Isotope Effect). | Elucidates metabolic pathways and identifies sites of metabolism. nih.gov |
| Bioanalytical Chemistry | Used in the development and validation of quantitative assays. | Ensures the reliability, reproducibility, and robustness of analytical methods. axios-research.comresearchgate.net |
List of Mentioned Compounds
this compound
(5E)-Bimatoprost
Bimatoprost
Deutetrabenazine
Q & A
Basic Research Questions
Q. How is (5E)-Bimatoprost-d5 synthesized and characterized in academic studies?
- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., carbon-5) using precursor-directed biosynthesis or chemical exchange. Characterization requires NMR spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation and positional specificity. High-resolution mass spectrometry (HRMS) and HPLC-UV are used to verify molecular weight and purity (>98%) . For reproducibility, experimental protocols must detail reaction conditions (temperature, solvent systems) and purification steps (e.g., column chromatography gradients) .
Q. What analytical methods ensure quality control (QC) for this compound in research settings?
- Methodological Answer : QC involves:
- Isotopic purity : Quantified via ²H NMR integration or LC-MS/MS with deuterated internal standards.
- Chemical purity : Assessed by reverse-phase HPLC with UV detection (λ = 210 nm) and comparison to non-deuterated Bimatoprost .
- Stability testing : Long-term storage conditions (e.g., -20°C under nitrogen) should be validated using accelerated degradation studies (e.g., thermal stress at 40°C for 30 days) .
Q. How can researchers confirm the isotopic integrity of this compound during experimental workflows?
- Methodological Answer : Isotopic integrity is maintained by:
- Avoiding protic solvents (e.g., water, alcohols) during sample preparation to prevent deuterium loss.
- Using deuterated solvents (e.g., DMSO-d₆) for NMR analysis.
- Cross-validating results with orthogonal methods (e.g., comparing ²H NMR data with LC-MS isotopic abundance ratios) .
Advanced Research Questions
Q. What experimental design considerations apply when comparing deuterated this compound with its non-deuterated analog in pharmacological studies?
- Methodological Answer :
- Control groups : Include both deuterated and non-deuterated compounds to isolate isotope effects on receptor binding (e.g., FP prostaglandin receptors) or metabolic stability.
- Dose equivalence : Adjust molar concentrations to account for molecular weight differences due to deuterium.
- Pharmacokinetic (PK) analysis : Use LC-MS/MS with stable isotope-labeled internal standards to differentiate analogs in biological matrices .
- Statistical power : Predefine sample sizes using power analysis to detect subtle isotope effects (e.g., p < 0.01 for deuterium-induced metabolic shifts) .
Q. How should researchers address contradictions in deuterium labeling efficiency data across studies?
- Methodological Answer : Contradictions often arise from:
- Synthetic variability : Differences in precursor purity or reaction kinetics. Mitigate by standardizing synthetic protocols (e.g., reaction time, catalyst loadings) and reporting batch-specific QC data .
- Analytical limitations : Cross-validate isotopic ratios using multiple techniques (e.g., NMR, MS, IR). For example, discrepancies between LC-MS and NMR data may indicate incomplete deuteration or solvent interference .
- Data normalization : Use relative deuterium abundance (%) instead of absolute values to account for instrument variability .
Q. What are the ethical and practical considerations for sharing this compound research data under open-access policies?
- Methodological Answer :
- De-identification : Remove patient-specific metadata from clinical datasets while retaining compound-related variables (e.g., dosing, PK parameters).
- Data anonymization : Use aggregation or pseudonymization for in-vivo studies to comply with GDPR or institutional review board (IRB) requirements .
- Reproducibility : Publish raw spectral data (e.g., NMR FID files) and chromatograms in supplementary materials with metadata annotations (e.g., instrument settings) .
Q. How can researchers optimize in-vivo models for studying this compound’s ocular pharmacokinetics?
- Methodological Answer :
- Model selection : Use transgenic rodents with humanized FP receptors to improve translational relevance.
- Dosing routes : Compare topical application (e.g., eye drops) vs. systemic administration to assess corneal penetration and systemic exposure.
- Sampling protocols : Collect tear fluid, aqueous humor, and plasma at staggered timepoints (e.g., 0.5, 2, 6, 24 hrs) for LC-MS/MS analysis .
Data Management & Reproducibility
Q. What strategies ensure reproducibility in this compound studies when collaborating across labs?
- Methodological Answer :
- Protocol harmonization : Share detailed SOPs for synthesis, QC, and analysis via platforms like protocols.io .
- Reference standards : Distribute aliquots of a centrally validated this compound batch to all collaborators.
- Blinded analysis : Implement double-blinding for in-vivo experiments and LC-MS/MS data processing to reduce bias .
Q. How should researchers handle batch-to-batch variability in deuterated compound studies?
- Methodological Answer :
- Batch tracking : Assign unique identifiers to each synthesis batch and document QC metrics (e.g., isotopic purity, residual solvents).
- Statistical adjustments : Use mixed-effects models to account for batch variability in longitudinal studies .
- Stability monitoring : Conduct real-time stability tests on stored batches to define expiration periods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
